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molecular formula C22H24ClN3O B1678836 (R)-Azelastine CAS No. 143228-84-6

(R)-Azelastine

Cat. No. B1678836
M. Wt: 381.9 g/mol
InChI Key: MBUVEWMHONZEQD-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05110814

Procedure details

A premix is prepared of 440 g of azelastine-HCl, 360 mg of micro crystalline cellulose and 200 g of talcum. This premix together with 6000 g of lactose monohydrate, 2870 g of microcrystalline cellulose and 100 g of highly disperse silicon dioxide are passed through a sieve and homogenized in a sutable mixer. 30 g of magnesium stearate are sieved into the mixture so obtained and the resulting mixture is homogenized one more time. The mass so obtained is pressed into tablets weighing 100 mg having a diameter of 6 mm and a radius of curvature of 5.5 mm.
Quantity
440 g
Type
reactant
Reaction Step One
[Compound]
Name
cellulose
Quantity
360 mg
Type
reactant
Reaction Step One
Name
lactose monohydrate
Quantity
6000 g
Type
reactant
Reaction Step Two
[Compound]
Name
cellulose
Quantity
2870 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:8][CH2:7][CH:6]([N:9]2[N:19]=[C:18]([CH2:20][C:21]3[CH:22]=[CH:23][C:24]([Cl:27])=[CH:25][CH:26]=3)[C:17]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C:10]2=[O:11])[CH2:5][CH2:4][CH2:3]1.Cl.O.OC1O[C@H](CO)[C@@H](O[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2O)[C@H](O)[C@H]1O.[Si](=O)=O>>[CH3:1][N:2]1[CH2:8][CH2:7][CH:6]([N:9]2[N:19]=[C:18]([CH2:20][C:21]3[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][CH:22]=3)[C:17]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C:10]2=[O:11])[CH2:5][CH2:4][CH2:3]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
440 g
Type
reactant
Smiles
CN1CCCC(CC1)N2C(=O)C=3C=CC=CC3C(=N2)CC=4C=CC(=CC4)Cl.Cl
Name
cellulose
Quantity
360 mg
Type
reactant
Smiles
Step Two
Name
lactose monohydrate
Quantity
6000 g
Type
reactant
Smiles
O.OC1[C@H](O)[C@@H](O)[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@@H](O)[C@H](O2)CO)[C@H](O1)CO
Name
cellulose
Quantity
2870 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
homogenized in a sutable mixer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
30 g of magnesium stearate are sieved into the mixture
CUSTOM
Type
CUSTOM
Details
so obtained
STIRRING
Type
STIRRING
Details
the resulting mixture is homogenized one more time
CUSTOM
Type
CUSTOM
Details
The mass so obtained

Outcomes

Product
Name
Type
Smiles
CN1CCCC(CC1)N2C(=O)C=3C=CC=CC3C(=N2)CC=4C=CC(=CC4)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05110814

Procedure details

A premix is prepared of 440 g of azelastine-HCl, 360 mg of micro crystalline cellulose and 200 g of talcum. This premix together with 6000 g of lactose monohydrate, 2870 g of microcrystalline cellulose and 100 g of highly disperse silicon dioxide are passed through a sieve and homogenized in a sutable mixer. 30 g of magnesium stearate are sieved into the mixture so obtained and the resulting mixture is homogenized one more time. The mass so obtained is pressed into tablets weighing 100 mg having a diameter of 6 mm and a radius of curvature of 5.5 mm.
Quantity
440 g
Type
reactant
Reaction Step One
[Compound]
Name
cellulose
Quantity
360 mg
Type
reactant
Reaction Step One
Name
lactose monohydrate
Quantity
6000 g
Type
reactant
Reaction Step Two
[Compound]
Name
cellulose
Quantity
2870 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:8][CH2:7][CH:6]([N:9]2[N:19]=[C:18]([CH2:20][C:21]3[CH:22]=[CH:23][C:24]([Cl:27])=[CH:25][CH:26]=3)[C:17]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C:10]2=[O:11])[CH2:5][CH2:4][CH2:3]1.Cl.O.OC1O[C@H](CO)[C@@H](O[C@@H]2O[C@H](CO)[C@H](O)[C@H](O)[C@H]2O)[C@H](O)[C@H]1O.[Si](=O)=O>>[CH3:1][N:2]1[CH2:8][CH2:7][CH:6]([N:9]2[N:19]=[C:18]([CH2:20][C:21]3[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][CH:22]=3)[C:17]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C:10]2=[O:11])[CH2:5][CH2:4][CH2:3]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
440 g
Type
reactant
Smiles
CN1CCCC(CC1)N2C(=O)C=3C=CC=CC3C(=N2)CC=4C=CC(=CC4)Cl.Cl
Name
cellulose
Quantity
360 mg
Type
reactant
Smiles
Step Two
Name
lactose monohydrate
Quantity
6000 g
Type
reactant
Smiles
O.OC1[C@H](O)[C@@H](O)[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@@H](O)[C@H](O2)CO)[C@H](O1)CO
Name
cellulose
Quantity
2870 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
homogenized in a sutable mixer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
30 g of magnesium stearate are sieved into the mixture
CUSTOM
Type
CUSTOM
Details
so obtained
STIRRING
Type
STIRRING
Details
the resulting mixture is homogenized one more time
CUSTOM
Type
CUSTOM
Details
The mass so obtained

Outcomes

Product
Name
Type
Smiles
CN1CCCC(CC1)N2C(=O)C=3C=CC=CC3C(=N2)CC=4C=CC(=CC4)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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